molecular formula C7H3BrF3NO B1374783 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 886364-44-9

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1374783
CAS No.: 886364-44-9
M. Wt: 254 g/mol
InChI Key: DALOWJQZHSEOII-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that features a brominated pyridine ring attached to a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of 5-bromopyridine as a starting material, which undergoes a reaction with trifluoroacetic anhydride in the presence of a catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-3-yl)methanamine
  • 5-Bromopyridine-3-acetonitrile
  • Methyl 5-bromopyridine-3-carboxylate

Comparison: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALOWJQZHSEOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743196
Record name 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-44-9
Record name 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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